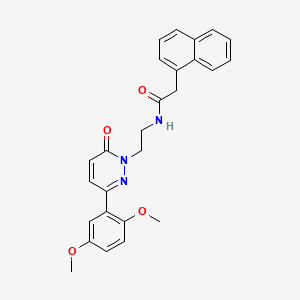

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide

説明

N-(2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a pyridazinone derivative featuring a 2,5-dimethoxyphenyl substituent on the pyridazinone core and a naphthalen-1-yl acetamide side chain.

特性

IUPAC Name |

N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-32-20-10-12-24(33-2)22(17-20)23-11-13-26(31)29(28-23)15-14-27-25(30)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13,17H,14-16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBVTTBDCYIILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide, with the CAS number 1021111-70-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

- Molecular Formula : C26H25N3O4

- Molecular Weight : 443.5 g/mol

- Structure : The compound features a naphthalene ring and a pyridazine moiety, which are linked through an acetamide functional group.

Biological Activity Overview

Research indicates that compounds similar to N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide exhibit various biological activities, including:

- Inhibition of Histone Deacetylases (HDACs) : Some studies have shown that related compounds can inhibit HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, derivatives of similar structures demonstrated significant cytotoxicity against HCT116 cancer cells by inhibiting HDAC2 activity .

- Antitumor Activity : The compound's structural components suggest potential antitumor properties. It may enhance the efficacy of chemotherapeutic agents by sensitizing multidrug-resistant cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that related compounds may act as inhibitors of monoamine oxidase (MAO) enzymes, which are important in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases and mood disorders.

The biological activity of N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide can be attributed to several mechanisms:

- HDAC Inhibition : The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can induce apoptosis in cancer cells.

- Monoamine Oxidase Inhibition : By inhibiting MAO enzymes, the compound may increase levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress and improve overall cellular health.

Research Findings and Case Studies

類似化合物との比較

Comparison with Structural Analogs

Pyridazinone Core Modifications

The pyridazinone moiety is a common feature in several analogs. Key differences include:

- Substituents on the pyridazinone ring: The target compound’s 2,5-dimethoxyphenyl group contrasts with chlorine substituents in N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (), which may enhance electrophilicity but reduce metabolic stability compared to methoxy groups .

- Side chain variations : The naphthalen-1-yl acetamide in the target compound differs from the azepane sulfonyl group in , likely altering solubility and target selectivity.

Naphthalene-Containing Analogs

Compounds with naphthalene moieties exhibit distinct pharmacophore arrangements:

- Triazole-linked naphthalene derivatives (–3): Compounds like 6a–m feature naphthalen-1-yloxy groups connected via triazole rings. These structures prioritize rigid, planar geometries, whereas the target compound’s flexible ethyl linker may improve conformational adaptability for binding .

- Methoxynaphthalene nicotinoyl derivatives (): The 6-methoxynaphthalen-2-yl group in 9a–9w highlights how methoxy positioning (e.g., 2,5-dimethoxy vs. 6-methoxy) influences electronic effects and π-π stacking .

Acetamide Side Chain Comparisons

- Methoxyphenyl ethyl derivatives (): N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shares a similar ethyl-pyridazinone backbone but lacks the naphthalene group, reducing hydrophobic interactions .

Implications of Structural Differences

- Bioactivity : The target compound’s naphthalene group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in triazole analogs with naphthalen-1-yloxy groups .

- Solubility: The 2,5-dimethoxy substituents could improve water solubility compared to chlorinated analogs () but reduce it relative to non-aromatic side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。